1-Methyl-2-(1-methylcyclohexyl)benzene

Description

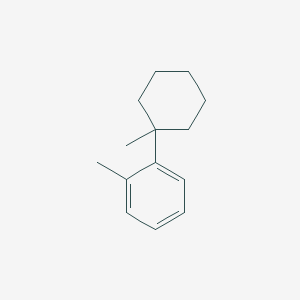

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(1-methylcyclohexyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20/c1-12-8-4-5-9-13(12)14(2)10-6-3-7-11-14/h4-5,8-9H,3,6-7,10-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFDYGXWYOJNFJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2(CCCCC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80554617 | |

| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14962-10-8 | |

| Record name | 1-Methyl-2-(1-methylcyclohexyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80554617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Analytical Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a chemical compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and the three-dimensional structure of molecules. For 1-Methyl-2-(1-methylcyclohexyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy would be instrumental in confirming its specific isomeric structure.

Proton (¹H) NMR Spectroscopy

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms would result in a characteristic spectrum. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 7.0 and 7.5 ppm, with their splitting patterns revealing their substitution pattern. The aliphatic protons of the cyclohexyl group and the two methyl groups would resonate in the upfield region, generally between 0.8 and 2.5 ppm.

Expected ¹H NMR Data for this compound

| Proton Type | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (C₆H₄) | 7.1 - 7.4 | Multiplet | 4H |

| Cyclohexyl (CH₂) | 1.2 - 1.8 | Multiplet | 10H |

| Benzene-CH₃ | ~2.3 | Singlet | 3H |

| Cyclohexyl-CH₃ | ~1.1 | Singlet | 3H |

Note: This is a hypothetical data table based on typical chemical shifts for similar structural motifs.

Carbon (¹³C) NMR Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the aromatic carbons would produce signals in the downfield region (120-150 ppm), while the aliphatic carbons of the cyclohexyl and methyl groups would appear in the upfield region (10-50 ppm). The quaternary carbons, such as the one at the junction of the cyclohexyl and benzene rings and the one bearing the methyl group on the cyclohexane (B81311), would have distinct chemical shifts.

Expected ¹³C NMR Data for this compound

| Carbon Type | Expected Chemical Shift (ppm) |

| Aromatic (quaternary) | 140 - 145 |

| Aromatic (CH) | 125 - 130 |

| Cyclohexyl (quaternary) | 40 - 45 |

| Cyclohexyl (CH₂) | 25 - 35 |

| Benzene-CH₃ | ~20 |

| Cyclohexyl-CH₃ | ~25 |

Note: This is a hypothetical data table based on typical chemical shifts for similar structural motifs.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds. The presence of the aromatic ring would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching of the cyclohexyl and methyl groups would be observed just below 3000 cm⁻¹.

Expected IR Absorption Bands for this compound

| Functional Group | Expected Absorption Range (cm⁻¹) | Vibration Type |

| Aromatic C-H | 3000 - 3100 | Stretch |

| Aliphatic C-H | 2850 - 2960 | Stretch |

| Aromatic C=C | 1450 - 1600 | Stretch |

| C-H Bending | 1375 - 1450 | Bend |

Note: This is a hypothetical data table based on typical IR absorption frequencies.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Identification

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of a mixture containing this compound, the GC would first separate it from other components. The separated compound would then enter the mass spectrometer, where it would be ionized and fragmented. The resulting mass spectrum would show a molecular ion peak corresponding to its molecular weight (188.32 g/mol ) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, likely involving the loss of methyl and cyclohexyl fragments.

High-Resolution Mass Spectrometry (HRMS) in Suspect Screening

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. In suspect screening, HRMS can be used to tentatively identify unknown compounds in a sample by comparing their accurate masses to a database of known compounds. For this compound, HRMS would be able to confirm its elemental formula (C₁₄H₂₀) with a high degree of confidence, aiding in its identification even in complex matrices.

Liquid Chromatography (LC) Techniques for Separation and Quantification

Liquid chromatography (LC) stands as a pivotal technique for the separation, identification, and quantification of individual components within a mixture. For a non-polar compound such as this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly suitable analytical approach. In this method, the stationary phase is non-polar, while the mobile phase is a polar solvent mixture.

For quantitative analysis, a calibration curve would be constructed by running a series of standard solutions of known concentrations of purified this compound. The peak area from the chromatogram of a sample of unknown concentration can then be compared against the calibration curve to determine the precise amount of the compound present. Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) could be employed for a more definitive identification by providing the mass-to-charge ratio of the eluting compound, which would correspond to the molecular weight of this compound.

A hypothetical data table for an RP-HPLC analysis is presented below to illustrate the expected results.

| Parameter | Value |

| Column | C18 (5 µm, 4.6 x 250 mm) |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile (B52724) |

| Gradient | 70% B to 100% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (tR) | Approximately 15.8 minutes (Predicted) |

| Purity (by area %) | >98% (for a purified sample) |

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is a powerful analytical technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is diffracted into many specific directions by the crystalline lattice of a solid material. By measuring the angles and intensities of these diffracted beams, a three-dimensional picture of the electron density within the crystal can be produced, from which the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their disorder, and various other information.

As of the current body of scientific literature, there are no publicly available X-ray diffraction studies for this compound. This is likely because the compound is expected to be a liquid at room temperature, and X-ray diffraction is primarily applicable to solid, crystalline materials. For a compound to be analyzed by single-crystal X-ray diffraction, it must first be crystallized into a well-ordered, single crystal.

Should a crystalline derivative of this compound be synthesized, or if the compound itself could be crystallized at low temperatures, X-ray diffraction could provide precise data on bond lengths, bond angles, and the conformation of the molecule in the solid state. This would definitively confirm the connectivity of the atoms and provide insight into the steric interactions between the methyl-substituted benzene ring and the methyl-substituted cyclohexane ring.

A hypothetical table of crystallographic data that could be obtained from such a study is provided below.

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 12.456 |

| c (Å) | 9.876 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (ų) | 1202.5 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.035 |

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. For organic compounds, this is typically achieved through combustion analysis, where a sample is burned in an excess of oxygen, and the resulting combustion products (carbon dioxide, water, and other gases) are collected and quantified. This allows for the determination of the mass percentages of each element present in the original sample, which in turn leads to the empirical formula.

The molecular formula of this compound is C₁₄H₂₀. Based on this, the theoretical elemental composition can be calculated. The molar mass of the compound is 188.32 g/mol .

The theoretical percentages of carbon and hydrogen can be calculated as follows:

Carbon (C): (14 * 12.01 g/mol ) / 188.32 g/mol * 100% = 89.28%

Hydrogen (H): (20 * 1.008 g/mol ) / 188.32 g/mol * 100% = 10.72%

Experimental results from a combustion analysis of a pure sample of this compound would be expected to be in close agreement with these theoretical values, typically within ±0.4%. This would serve to confirm the empirical formula of the compound.

Below is a data table comparing the theoretical and expected experimental values from an elemental analysis.

| Element | Theoretical Mass % | Expected Experimental Mass % |

| Carbon (C) | 89.28% | 89.28% ± 0.4% |

| Hydrogen (H) | 10.72% | 10.72% ± 0.4% |

Isomerism and Conformational Analysis of Methylcyclohexylbenzene Systems

Study of Positional Isomers and Their Relative Stabilities

Positional isomers of 1-methyl-(1-methylcyclohexyl)benzene are characterized by the different substitution patterns of the methyl and 1-methylcyclohexyl groups on the benzene (B151609) ring. The three main positional isomers are ortho (1,2-), meta (1,3-), and para (1,4-). The relative stability of these isomers is primarily influenced by steric hindrance between the adjacent substituents.

In the case of 1-methyl-2-(1-methylcyclohexyl)benzene (the ortho isomer), the proximity of the methyl group and the bulky 1-methylcyclohexyl group on the benzene ring leads to significant steric repulsion. This repulsion destabilizes the molecule compared to its meta and para isomers, where the substituents are positioned further apart.

Table 1: Predicted Relative Stabilities of 1-Methyl-(1-methylcyclohexyl)benzene Positional Isomers

| Isomer | Substitution Pattern | Predicted Relative Stability | Primary Reason for Stability |

| ortho | 1,2- | Least Stable | High steric hindrance between adjacent methyl and 1-methylcyclohexyl groups. |

| meta | 1,3- | Most Stable | Substituents are well separated, minimizing steric repulsion. |

| para | 1,4- | Intermediate Stability | Substituents are far apart, but electronic effects might be slightly less favorable than in the meta isomer. |

This table is based on analogous trends observed for xylene isomers and general principles of steric hindrance.

Conformational Behavior of the Cyclohexyl Ring in Substituted Systems

The cyclohexane (B81311) ring in this compound is not planar and exists predominantly in a chair conformation to minimize angle and torsional strain. The presence of the bulky ortho-tolyl substituent significantly influences the conformational equilibrium of the cyclohexyl ring.

The geometry of the cyclohexane ring can be described by its puckering parameters. In a perfect chair conformation, the carbon atoms are arranged to minimize steric interactions. However, the attachment of large substituents can cause distortions in the ring, a phenomenon known as ring puckering. stackexchange.com In this compound, the 1,1-disubstitution on the cyclohexane ring (a methyl group and the ortho-tolyl group) introduces significant steric strain. This strain can lead to a flattening or puckering of the ring to alleviate the unfavorable interactions between the substituents and the axial hydrogens on the cyclohexane ring.

The presence of bulky substituents generally affects the dynamic behavior of the cyclohexane ring. While smaller substituents may allow for rapid interconversion between chair conformations, larger groups can raise the energy barrier for this process and may even favor non-chair conformations like a twist-boat to reduce steric clash. researchgate.net

In monosubstituted cyclohexanes, a substituent generally prefers to occupy the more spacious equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens. pressbooks.pubyoutube.com However, in 1,1-disubstituted cyclohexanes, one substituent must occupy an axial position while the other is equatorial. libretexts.orglibretexts.org

For this compound, the situation is more complex. The two substituents on the C1 position of the cyclohexane ring are a methyl group and the ortho-tolyl group. Based on simple steric bulk, one might expect the larger ortho-tolyl group to strongly prefer the equatorial position. However, studies on the closely related compound, 1-methyl-1-phenylcyclohexane, have shown a surprising preference for the phenyl group to be in the axial position. This counterintuitive preference is attributed to the destabilizing non-bonded interactions between the axial methyl group and the ortho-protons of the equatorial phenyl ring. researchgate.netnih.gov Placing the phenyl group in the axial position allows the methyl group to be equatorial, which minimizes these specific steric clashes.

Given that the ortho-tolyl group in this compound has an additional methyl group in the ortho position of the benzene ring, it is expected that this steric demand would further favor the axial position for the ortho-tolyl group to avoid even greater steric repulsion with the equatorial methyl group on the cyclohexane ring.

Table 2: Predicted Conformational Preference in this compound

| Conformer | Position of ortho-Tolyl Group | Position of Methyl Group | Predicted Stability | Rationale |

| A | Axial | Equatorial | More Stable | Minimizes steric interactions between the ortho-methyl group on the benzene ring and the equatorial methyl group on the cyclohexane ring. |

| B | Equatorial | Axial | Less Stable | Significant steric repulsion between the ortho-methyl group of the tolyl substituent and the axial methyl group on the cyclohexane ring. |

This prediction is based on findings for the analogous 1-methyl-1-phenylcyclohexane.

Interconversion Dynamics and Energy Barriers of Conformers

The two chair conformations of a substituted cyclohexane are in rapid equilibrium through a process called ring flipping or chair-chair interconversion. libretexts.org This process involves passing through higher-energy transition states, such as the half-chair and boat conformations. The energy required for this interconversion is known as the activation energy barrier.

While a specific value for the energy barrier of this compound has not been reported, it is anticipated to be higher than that of monosubstituted cyclohexanes due to the significant steric hindrance that must be overcome during the ring flip. The rate of interconversion would consequently be slower.

Isomerization Pathways and Undesirable Isomer Formation in Production

The synthesis of this compound, typically through a Friedel-Crafts alkylation of toluene (B28343) with a methylcyclohexylating agent (such as methylcyclohexene or a methylcyclohexyl halide) in the presence of a Lewis acid catalyst, can lead to the formation of a mixture of positional isomers. The distribution of these isomers is often dependent on the reaction conditions, particularly temperature.

At lower temperatures, the reaction is under kinetic control, and the product distribution is determined by the relative rates of formation of the different isomers. The ortho and para isomers are typically favored due to the electron-donating nature of the methyl group on the toluene, which activates these positions for electrophilic attack.

However, at higher temperatures, the reaction is under thermodynamic control. Since the Friedel-Crafts alkylation is a reversible process, isomerizations can occur. The initially formed kinetic products can rearrange to the more thermodynamically stable isomer. As discussed in section 5.1, the meta isomer is predicted to be the most stable. Therefore, at higher temperatures, an increased yield of 1-methyl-3-(1-methylcyclohexyl)benzene would be expected at the expense of the ortho and para isomers. This isomerization is driven by the desire of the system to reach the lowest energy state and is a common consideration in industrial processes aiming to produce a specific isomer. The mechanism of this isomerization likely involves protonation of the aromatic ring followed by a 1,2-shift of the alkyl group or a dealkylation-realkylation process.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry due to its favorable balance of accuracy and computational cost. For a molecule such as 1-Methyl-2-(1-methylcyclohexyl)benzene, DFT can be employed to optimize the molecular geometry, predicting bond lengths, bond angles, and dihedral angles that correspond to the lowest energy conformation. A common approach would involve using a functional like B3LYP in conjunction with a basis set such as 6-31G(d) to achieve reliable results.

DFT calculations would elucidate the electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. For substituted benzenes, the addition of alkyl groups typically raises the HOMO energy level, making the molecule more susceptible to electrophilic attack.

Furthermore, DFT can be used to calculate thermodynamic properties such as the enthalpy of formation and Gibbs free energy. These values are crucial for understanding the stability of this compound relative to other isomers and for predicting the thermodynamics of reactions in which it might participate. Studies on similar sterically hindered molecules highlight the importance of accurately modeling dispersion forces, which can be achieved by using dispersion-corrected DFT functionals.

A hypothetical table of DFT-calculated properties for this compound, based on typical results for similar compounds, is presented below.

| Property | Hypothetical Calculated Value | Significance |

| Total Energy | (Value in Hartrees) | Provides a baseline for comparing the stability of different conformers or isomers. |

| HOMO Energy | (Value in eV) | Indicates the molecule's ability to donate electrons; higher values suggest greater reactivity towards electrophiles. |

| LUMO Energy | (Value in eV) | Indicates the molecule's ability to accept electrons; lower values suggest greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | (Value in eV) | Correlates with the chemical stability and the energy of the lowest electronic excitation. |

| Dipole Moment | (Value in Debye) | Measures the polarity of the molecule, which influences its intermolecular interactions and solubility. |

While DFT is widely used, other quantum chemical methods also offer valuable insights. Ab initio methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are derived directly from first principles without empirical parameterization. These methods can provide higher accuracy than DFT for certain properties, although at a significantly greater computational expense. For a molecule of this size, high-level ab initio calculations would likely be reserved for benchmarking specific properties, such as the rotational barrier of the cyclohexyl group, rather than for full geometry optimization.

On the other end of the computational spectrum, semi-empirical methods (like AM1 or PM7) use parameters derived from experimental data to simplify the calculations. While less accurate than DFT or ab initio methods, they are much faster, making them suitable for initial explorations of the potential energy surface or for calculations on very large systems.

Molecular Dynamics Simulations for Conformational Flexibility

Due to the presence of the bulky and flexible 1-methylcyclohexyl group attached to the benzene (B151609) ring, this compound can adopt a variety of conformations. Molecular dynamics (MD) simulations are an ideal tool for exploring this conformational landscape. MD simulations model the movement of atoms over time by solving Newton's equations of motion, providing a dynamic picture of the molecule's behavior.

An MD simulation would typically involve placing the molecule in a simulated solvent box and running the simulation for a period of nanoseconds. The resulting trajectory would reveal the preferred orientations of the cyclohexyl ring relative to the benzene ring and the rotational dynamics around the C-C bond connecting them. Analysis of the simulation can identify the most stable conformers and the energy barriers between them. Such studies on related alkylbenzenes have shown that intermolecular interactions and solvent effects play a significant role in determining the conformational preferences in the liquid phase. psu.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is invaluable for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its formation, typically through a Friedel-Crafts alkylation reaction, or its subsequent reactivity. DFT calculations can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, transition states, intermediates, and products.

For instance, modeling the Friedel-Crafts alkylation of toluene (B28343) with 1-methylcyclohexene would involve locating the transition state for the electrophilic attack of the carbocation on the toluene ring. The calculations would likely show a preference for ortho and para attack, with steric hindrance from the incoming alkyl group playing a significant role in the product distribution. The calculated activation energies for the different pathways would provide a quantitative prediction of the reaction's regioselectivity.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods can accurately predict various spectroscopic parameters, which is particularly useful for structure verification. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application. Using the Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, one can calculate the magnetic shielding tensors for each nucleus. These can then be converted into chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS).

For this compound, such calculations would predict the ¹H and ¹³C NMR spectra. The predicted shifts would be sensitive to the molecule's conformation, particularly the orientation of the cyclohexyl ring, as this influences the local electronic environment of the aromatic protons. Comparing the calculated spectrum with an experimental one can help to confirm the molecular structure and assign the observed peaks. The accuracy of these predictions for substituted benzenes is generally high, with root-mean-square deviations from experimental values often being less than 0.1 ppm for ¹H shifts. liverpool.ac.uk

A hypothetical table of predicted ¹H NMR chemical shifts is provided below to illustrate the expected output of such a calculation.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic H (ortho to methyl) | ~7.1 | d |

| Aromatic H (meta to methyl) | ~7.2 | t |

| Aromatic H (para to methyl) | ~7.1 | t |

| Aromatic H (ortho to cyclohexyl) | ~7.0 | d |

| Methyl H (on benzene) | ~2.3 | s |

| Methyl H (on cyclohexane) | ~1.2 | s |

| Cyclohexyl CH₂ | 1.3 - 1.8 | m |

Catalysis Research in the Context of 1 Methyl 2 1 Methylcyclohexyl Benzene Chemistry

Heterogeneous Catalysis in Alkylation and Cycloalkylation Reactions

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, offers significant advantages in industrial applications, primarily due to the ease of catalyst separation from the reaction mixture and the potential for catalyst regeneration and reuse. In the context of producing compounds like 1-Methyl-2-(1-methylcyclohexyl)benzene, which can be synthesized via the Friedel-Crafts alkylation of toluene (B28343) with a methylcyclohexyl source, several classes of solid catalysts are of particular interest.

Zeolites are crystalline aluminosilicates with a well-defined microporous structure, which imparts shape-selective properties to their catalytic activity. Their acidic nature makes them excellent catalysts for Friedel-Crafts alkylation reactions.

Zeolite-Y , a large-pore zeolite, has been extensively studied for the alkylation of aromatic compounds. While direct studies on the synthesis of this compound are not prevalent, analogous reactions provide significant insight. For instance, the alkylation of toluene with 1-heptene (B165124) over a Y-type zeolite catalyst demonstrates the formation of mono-heptyltoluene products. mdpi.com The reaction mechanism involves the formation of a carbocation from the olefin, which then attacks the toluene ring in an electrophilic aromatic substitution. mdpi.com The large pores of Zeolite-Y can accommodate bulky molecules, making it a suitable candidate for the reaction of toluene with a methylcyclohexyl precursor. mdpi.com

The following table summarizes the experimental conditions and outcomes for the alkylation of toluene with 1-heptene over a Zeolite-Y catalyst, which can be considered a model reaction for the synthesis of this compound.

| Parameter | Value |

| Catalyst | Zeolite-Y |

| Reactants | Toluene, 1-Heptene |

| Temperature | 70-90 °C |

| Toluene:1-Heptene Molar Ratio | 3-8 |

| Catalyst Weight | 0.25-0.4 g |

| Reaction Time | 180 min |

| Highest 1-Heptene Conversion | ~96% |

| Highest 2-Heptyltoluene Selectivity | ~25% |

Data sourced from a study on toluene alkylation with 1-heptene over Y-type zeolite catalysts. mdpi.com

KU-23 is a macroreticular sulfonic acid cation-exchange resin, which can also act as a solid acid catalyst. While specific data for the synthesis of this compound using KU-23 is limited, these types of resins are known to catalyze the alkylation of aromatics with olefins. For example, the alkylation of toluene with 1-hexene (B165129) has been investigated using similar macroreticular ion-exchange resins. ub.edu In these reactions, an increase in the toluene to olefin ratio generally favors the alkylation reaction over olefin dimerization. ub.edu

Supported metal catalysts, particularly those containing noble metals like platinum, are typically associated with hydrogenation and dehydrogenation reactions. However, they can also play a role in cycloalkylation processes. For instance, the hydrogenation of toluene to methylcyclohexane (B89554) is efficiently catalyzed by platinum nanoparticles supported on materials like silica (B1680970) or titania-alumina. nih.govsemanticscholar.org This reaction is a key step in hydrogen storage and release cycles and demonstrates the ability of Pt nanoparticles to activate both the aromatic ring and hydrogen. researchgate.net

While not a direct alkylation to form the target compound, the principles of aromatic ring activation on a metal surface are relevant. Bimetallic catalysts, such as PtRh nanoparticles encaged in hollow mesoporous silica, have shown exceptional activity and selectivity in the hydrogenation of toluene to methylcyclohexane, achieving 100% yield under mild conditions. nih.govsemanticscholar.org This highlights the potential for designing sophisticated supported metal catalysts for related cycloalkylation reactions.

The table below details the performance of a PtRh bimetallic catalyst in the hydrogenation of toluene.

| Parameter | Value |

| Catalyst | Pt₀.₇₇Rh₁@HMSNs |

| Reactants | Toluene, H₂ |

| Temperature | 30 °C |

| Pressure | 0.1 MPa |

| Toluene/(Pt+Rh) Molar Ratio | 200/1 |

| Product Yield (Methylcyclohexane) | 100% |

| Reaction Time | 2.0 h |

Data from a study on toluene hydrogenation over PtRh bimetallic nanoparticle-encaged hollow mesoporous silica nanoreactors. nih.govsemanticscholar.org

The following table presents the results for the Friedel-Crafts benzylation of toluene using a ZnCl₂/SiO₂ catalyst.

| Parameter | Value |

| Catalyst | 9 wt% ZnCl₂/SiO₂ (rice husk ash) |

| Reactants | Toluene, Benzyl (B1604629) Chloride |

| Temperature | 353 K (80 °C) |

| Reaction Time | 3 h |

| Benzyl Chloride Conversion | 100% |

| Products | para- and ortho-mono-benzylated toluene |

Data from a study on the Friedel-Crafts benzylation of toluene catalyzed by a ZnCl₂/SiO₂ heterogeneous catalyst. researchgate.netepa.gov

Homogeneous Catalysis for Specific Transformations

Homogeneous catalysis, where the catalyst is in the same phase as the reactants, often allows for milder reaction conditions and higher selectivity compared to heterogeneous systems. However, catalyst separation can be more challenging.

The Friedel-Crafts alkylation is classically catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). researchgate.net In the context of synthesizing this compound, a Lewis acid would activate the alkylating agent, for instance, by reacting with 1-methylcyclohexene or 1-methylcyclohexanol (B147175) to generate a carbocation. This electrophile would then be attacked by the nucleophilic toluene ring. A significant challenge in Friedel-Crafts alkylation is controlling the regioselectivity (ortho, meta, para substitution) and preventing polyalkylation, as the alkylated product is often more reactive than the starting material.

Recent advances in catalysis have explored the synergistic effects of combining Brønsted and Lewis acids. This dual catalysis can enhance reactivity and selectivity in aromatic alkylation reactions. nih.govrsc.org For example, a combination of a catalytic amount of ZnCl₂ (a Lewis acid) and camphorsulfonic acid (CSA, a Brønsted acid) has been shown to effectively catalyze the site-selective ortho-alkylation of phenols with unactivated secondary alcohols. chemrxiv.org It is proposed that the two acids work in concert to scaffold both the aromatic substrate and the alkylating agent, predisposing them for a specific reaction pathway. chemrxiv.org This approach could potentially be applied to the synthesis of this compound to control the position of the methylcyclohexyl group on the toluene ring. The Lewis acid could enhance the acidity of the Brønsted acid, leading to more efficient carbocation formation from an alcohol precursor like 1-methylcyclohexanol. nih.gov

Metal-Catalyzed Oxidative Coupling

While the term "oxidative coupling" often refers to reactions where a C-H bond is activated and a new C-C bond is formed with the concurrent loss of hydrogen, the synthesis of this compound is more accurately described through a metal-catalyzed electrophilic aromatic substitution, specifically a Friedel-Crafts alkylation pathway. In this context, metal compounds act as powerful Lewis acids to facilitate the reaction between an aromatic ring (toluene) and an alkylating agent (a 1-methylcyclohexyl source).

The reaction is catalyzed by Lewis acids such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). mt.comadichemistry.com These catalysts activate the alkylating agent, typically 1-methylcyclohexene or a 1-chloro-1-methylcyclohexane, to generate a carbocation or a polarized complex. This electrophile is then attacked by the electron-rich toluene ring. The methyl group on toluene is an ortho-, para-director, leading to the formation of different isomers. The formation of the ortho-isomer, this compound, is sterically hindered compared to the para-isomer.

Transition metal catalysts based on ruthenium, platinum, rhodium, iridium, and palladium have also been explored for the alkylation of arenes. virginia.edu These systems can operate through arene C-H activation followed by olefin insertion, offering catalyst-controlled regioselectivity that can be complementary to traditional Friedel-Crafts methods. virginia.edu

Table 1: Comparison of Catalytic Systems for Arene Alkylation

| Catalyst System | Typical Alkylating Agent | Mechanism | Key Advantages |

|---|---|---|---|

| AlCl₃, FeCl₃ | Alkyl Halides, Alkenes | Electrophilic Aromatic Substitution (Friedel-Crafts) | High activity, readily available |

| Solid Acids (e.g., Zeolites) | Alkenes, Alcohols | Electrophilic Aromatic Substitution | Reusable, reduced waste |

Catalyst Deactivation and Regeneration Studies

A significant challenge in industrial catalytic processes, including the synthesis of this compound via Friedel-Crafts alkylation, is catalyst deactivation. ammoniaknowhow.comnumberanalytics.com Deactivation leads to a decrease in catalytic activity and selectivity over time, impacting the economic viability of the process. The primary mechanisms of deactivation for acid catalysts used in this type of reaction are coking, poisoning, and thermal degradation. ammoniaknowhow.comscispace.comchemcatbio.org

Coking or Fouling: This is the most common cause of deactivation in hydrocarbon processing. ammoniaknowhow.com It involves the deposition of carbonaceous materials (coke) on the active sites and within the pores of the catalyst. chemcatbio.org In the alkylation of toluene with a methylcyclohexyl derivative, side reactions such as polymerization of the alkene or further reactions of the product can lead to the formation of heavy, high-molecular-weight compounds that constitute coke.

Poisoning: This occurs when impurities in the feedstock strongly adsorb to the active sites of the catalyst, rendering them inactive. scispace.comchemcatbio.org Common poisons for acid catalysts include sulfur and nitrogen compounds, as well as water, which can hydrolyze and deactivate Lewis acid catalysts like AlCl₃. ammoniaknowhow.com

Thermal Degradation (Sintering): At high temperatures, catalyst materials can undergo structural changes, such as the loss of surface area due to the agglomeration of active particles or the collapse of the support structure. ammoniaknowhow.comscispace.com This is generally less of a concern for the relatively low-temperature conditions of many Friedel-Crafts alkylations but can be relevant for catalyst regeneration cycles.

Regeneration Studies: Catalyst regeneration is crucial for extending the catalyst's lifetime and improving process economics. The method of regeneration depends on the cause of deactivation.

For coking: The most common method is to burn off the coke in a controlled manner with air or a mixture of air and an inert gas. For some catalysts, washing with a suitable solvent can remove soluble polymeric deposits.

For poisoning: Regeneration can be more challenging. In some cases, the poison can be removed by treating the catalyst at high temperatures with a reactive gas, but often the poisoning is irreversible.

Table 2: Overview of Catalyst Deactivation and Regeneration

| Deactivation Mechanism | Description | Common Causes | Regeneration Strategy |

|---|---|---|---|

| Coking/Fouling | Deposition of carbonaceous material on the catalyst surface. chemcatbio.org | Polymerization of reactants, side reactions. | Controlled combustion of coke, solvent washing. |

| Poisoning | Strong chemisorption of impurities on active sites. scispace.com | Sulfur, nitrogen compounds, water in the feed. | High-temperature treatment with specific gases (if reversible). |

Kinetics of Catalytic Reactions Involving this compound Precursors and Products

The study of reaction kinetics is essential for understanding the reaction mechanism, optimizing reactor design, and controlling the product distribution. The Friedel-Crafts alkylation of toluene is a complex reaction network that can include the desired alkylation, side reactions like polyalkylation, and isomerization of the products. mdpi.comyoutube.com

Kinetic studies of similar toluene alkylation reactions have shown that the reaction rate is typically dependent on the concentrations of the aromatic substrate, the alkylating agent, and the catalyst. core.ac.uk For the alkylation of toluene with a methylcyclohexyl derivative using a Lewis acid catalyst, a plausible rate law could take the following form:

Rate = k [Toluene]ᵃ [Alkylating Agent]ᵇ [Catalyst]ᶜ

Where k is the rate constant, and a, b, and c are the reaction orders with respect to each component. Experimental data from kinetic studies of the phenethylation of toluene indicated a first-order dependence on the aromatic, first-order on the alkyl halide, and second-order on the catalyst. core.ac.uk

The reaction rate is also strongly influenced by temperature. The relationship between the rate constant and temperature is described by the Arrhenius equation, which allows for the determination of the activation energy—the minimum energy required for the reaction to occur. In a study on the alkylation of toluene with 1-heptene over a Y zeolite catalyst, the activation energy for the alkylation reaction was found to be in the range of 73.1–332.1 kJ/mol. mdpi.com

Kinetic models for toluene alkylation often need to account for catalyst deactivation. A deactivation function is typically incorporated into the rate equation to model the loss of catalyst activity over time. mdpi.com

Table 3: Factors Influencing Reaction Kinetics in Toluene Alkylation

| Factor | Influence on Reaction Rate | Typical Observations |

|---|---|---|

| Temperature | Increases reaction rate according to the Arrhenius equation. | Higher temperatures can also increase the rate of side reactions and catalyst deactivation. mdpi.com |

| Catalyst Concentration | Generally increases the reaction rate. | High concentrations can lead to increased viscosity and potential for side reactions. core.ac.uk |

| Reactant Concentrations | Rate is dependent on the concentration of both toluene and the alkylating agent. | An excess of the aromatic compound is often used to minimize polyalkylation. orgoreview.com |

Chemical Reactivity and Transformation Pathways of 1 Methyl 2 1 Methylcyclohexyl Benzene

The chemical behavior of 1-Methyl-2-(1-methylcyclohexyl)benzene is dictated by its constituent parts: a substituted benzene (B151609) ring and a substituted cyclohexane (B81311) ring. The benzene moiety is susceptible to electrophilic aromatic substitution, while the saturated cyclohexyl ring can undergo reactions like dehydrogenation. The presence of a quaternary carbon atom in the cyclohexyl ring introduces significant steric hindrance, influencing the regioselectivity and feasibility of certain reactions.

Industrial Relevance and Production Considerations

Role of 1-Methyl-2-(1-methylcyclohexyl)benzene as a Chemical Intermediate

This compound primarily functions as a precursor or intermediate in the synthesis of more complex molecules. While sometimes broadly categorized under pharmaceutical intermediates, its structural features make it particularly suitable for creating specialty chemicals. bldpharm.com

A significant application for mixtures of (methylcyclohexyl)toluene isomers is as a precursor for biphenyldicarboxylic acids, which are subsequently esterified to produce plasticizers. google.com This industrial pathway involves two main transformation steps:

Dehydrogenation: The (methylcyclohexyl)toluene is dehydrogenated to convert the saturated cyclohexyl ring into an aromatic phenyl ring. This reaction creates a methyl-substituted biphenyl (B1667301) compound. google.com

Oxidation: The methyl groups on the biphenyl structure are then oxidized to form carboxylic acid groups, yielding a biphenyldicarboxylic acid. This resulting di-acid is a key building block for high-performance polyesters and plasticizers. google.com

The specific ortho arrangement of the substituents in this compound makes it a candidate for producing specific isomers of these downstream products, which can influence the final properties of the resulting polymers or plasticizers.

Synthesis Processes for Large-Scale Production and Yield Optimization

The industrial production of this compound is achieved through the Friedel-Crafts alkylation of toluene (B28343). adichemistry.comyoutube.com This classic electrophilic aromatic substitution reaction involves reacting toluene with an alkylating agent derived from methylcyclohexane (B89554), such as 1-methylcyclohexene or 1-methylcyclohexanol (B147175), in the presence of an acid catalyst. adichemistry.comlibretexts.org

Catalysts: The choice of catalyst is critical in industrial aromatic alkylation. Historically, Lewis acids like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) were common. libretexts.orgresearchgate.net However, modern industrial processes increasingly favor solid acid catalysts, particularly zeolites, due to their reduced corrosivity, easier separation from the product stream, and potential for regeneration. researchgate.netlidsen.com Zeolites such as MCM-22, ZSM-5, and Zeolite Y are widely used for their high activity and, in some cases, shape-selectivity. google.comlidsen.commdpi.com For instance, hydroalkylation of toluene using a catalyst from the MCM-22 family is a documented method for producing (methylcyclohexyl)toluene isomers. google.com

Yield Optimization: Optimizing the yield of the desired mono-alkylated product is a key consideration in large-scale production. A primary challenge in Friedel-Crafts alkylation is polyalkylation, where the product, being more reactive than the starting material, undergoes further alkylation. numberanalytics.comperiodicchemistry.commasterorganicchemistry.com The standard industrial strategy to minimize this is to use a large stoichiometric excess of the aromatic compound (toluene). numberanalytics.comchegg.com This increases the probability that the alkylating agent will react with a toluene molecule rather than an already alkylated product molecule. Reaction temperature is another crucial parameter, as it influences both the reaction rate and the distribution of positional isomers. chemguide.co.uk

| Parameter | Influence on Process | Optimization Strategy |

| Catalyst Type | Affects reaction rate, selectivity, and process safety. Zeolites offer environmental and operational advantages over Lewis acids. researchgate.netlidsen.com | Selection of shape-selective zeolites (e.g., MCM-22, ZSM-5) to control isomer formation and enhance catalyst lifetime. google.comelsevierpure.com |

| Reactant Ratio | A high toluene-to-alkylating agent ratio is crucial for maximizing the yield of the mono-alkylated product. | Use a large excess of toluene to statistically favor mono-alkylation and suppress the formation of polyalkylated by-products. numberanalytics.comchegg.com |

| Temperature | Controls reaction kinetics and the thermodynamic vs. kinetic distribution of isomers. chemguide.co.uk | Maintain optimal temperature to achieve a high conversion rate while minimizing undesirable side reactions and controlling isomer distribution. libretexts.org |

| Pressure | For liquid-phase reactions, pressure must be sufficient to maintain the reactants in the liquid phase at the reaction temperature. chemguide.co.uk | Operate at a pressure that ensures a liquid-phase reaction, which can improve selectivity and energy efficiency compared to vapor-phase processes. google.com |

By-product Formation and Strategies for Minimization in Industrial Processes

Major By-products:

Positional Isomers: The alkylation of toluene, an ortho-para directing substrate, inevitably produces a mixture of isomers. The primary by-products are 1-methyl-3-(1-methylcyclohexyl)benzene (meta-) and 1-methyl-4-(1-methylcyclohexyl)benzene (B3040034) (para-). chemguide.co.uklibretexts.org The final ratio of these isomers is dependent on catalyst choice and reaction conditions. chemguide.co.ukhep.com.cn

Polyalkylated Products: As the alkylated toluene product is more nucleophilic than toluene itself, it can be alkylated a second time, leading to di-(methylcyclohexyl)toluene and other polyalkylated species. libretexts.orgperiodicchemistry.com

Carbocation Rearrangement Products: Although the tertiary 1-methylcyclohexyl carbocation is relatively stable, harsh reaction conditions can promote isomerization of the cyclohexyl ring to form (dimethylcyclopentyl)toluene or (ethylcyclopentyl)toluene derivatives. google.com

Toluene Disproportionation/Transalkylation: Particularly with zeolite catalysts at elevated temperatures, toluene can undergo disproportionation to form benzene (B151609) and xylenes. hep.com.cnwikipedia.org

| By-product Type | Formation Mechanism | Minimization Strategy |

| Positional Isomers | Electrophilic attack at the meta- and para- positions of the toluene ring. libretexts.org | Utilize shape-selective zeolite catalysts that sterically hinder the formation of certain isomers; optimize temperature to favor the desired isomer. elsevierpure.comhep.com.cnnih.gov |

| Polyalkylated Products | Further alkylation of the mono-alkylated product. numberanalytics.comperiodicchemistry.com | Employ a large molar excess of toluene relative to the alkylating agent. chegg.com |

| Rearrangement Products | Isomerization of the alkyl carbocation intermediate before it attacks the aromatic ring. google.com | Operate at lower temperatures and choose catalysts that do not promote rearrangements. numberanalytics.com |

| Disproportionation Products | Self-reaction of toluene to form benzene and xylene. wikipedia.org | Control reaction temperature and select catalysts with appropriate acidity to disfavor disproportionation reactions. zeolyst.com |

Applications of Related Cycloalkylphenols as Raw Materials and Ligands

Cycloalkylphenols, which are phenolic compounds bearing a cycloalkyl group, are structurally related to this compound and have distinct industrial applications as both raw materials and ligands.

As Raw Materials: Phenolic compounds are widely recognized for their role as antioxidants. nih.gov The hydroxyl group on the aromatic ring can readily donate a hydrogen atom to neutralize free radicals, thereby preventing oxidative degradation. nih.gov Cycloalkylphenols, particularly those with bulky cycloalkyl groups, are used as highly effective antioxidants and stabilizers in polymers, rubbers, and lubricants, where they provide enhanced stability and longer service life. They also serve as valuable monomers or chemical intermediates in the synthesis of specialty polymers, epoxy resins, and surfactants.

As Ligands: In the field of organometallic chemistry, a ligand is a molecule that binds to a central metal atom to form a coordination complex, which often functions as a catalyst. tdx.catyoutube.com Ligands are crucial as they modify the electronic and steric properties of the metal center, thereby controlling the catalyst's activity, selectivity, and stability. ijfmr.commdpi.com

Cycloalkylphenols can function as ligands, typically coordinating to a metal center through the oxygen atom of the hydroxyl group. The large, sterically demanding cycloalkyl group can create a specific pocket around the metal's active site. This steric hindrance can direct the substrate's approach, leading to high selectivity in catalytic reactions such as hydrogenation, hydroformylation, or cross-coupling. libretexts.org While phosphines and N-heterocyclic carbenes are more common ligands, the unique steric profile of cycloalkylphenols makes them valuable for developing specialized catalysts for fine chemical synthesis. ijfmr.commdpi.com

| Application Area | Role of Cycloalkylphenol | Example of Use |

| Polymer & Fuel Additives | Raw Material (Antioxidant) | Stabilization of plastics, synthetic rubbers, and industrial oils against thermal and oxidative degradation. nih.govnih.gov |

| Specialty Chemicals | Raw Material (Intermediate) | Synthesis of performance resins, surfactants, and germicides. |

| Organometallic Catalysis | Ligand | Component of a catalyst complex used in fine chemical synthesis to control reaction selectivity through steric influence. youtube.comijfmr.com |

Environmental Occurrence, Fate, and Exposure Assessment

Detection and Monitoring in Environmental Matrices (e.g., Water)

Long-chain alkylbenzenes, a category that includes 1-Methyl-2-(1-methylcyclohexyl)benzene, are recognized as molecular tracers of domestic and industrial waste. nih.govnih.gov Their presence in environmental samples can indicate contamination from sources such as detergents, of which they are a constituent. nih.govnih.gov The analysis of such compounds in complex environmental samples is typically achieved through sophisticated analytical techniques like gas chromatography-mass spectrometry (GC-MS). nih.gov This method allows for the separation and identification of individual compounds within a mixture, providing a detailed chemical fingerprint of the sample.

For volatile organic compounds (VOCs) in water, including various benzene (B151609) derivatives, high-performance liquid chromatography with a diode-array detector (HPLC-DAD) has also been utilized as a reliable analytical technique. researchgate.net Furthermore, methods for determining benzene in water and wastewater samples have been developed using static headspace gas chromatography-mass spectrometry (SHS-GC-MS), which can offer high sensitivity. amecj.comnih.gov While these methods are not specifically documented for this compound, their application to similar chemical structures suggests their potential utility in its detection and quantification in aqueous environments.

Interactive Data Table: General Analytical Methods for Alkylbenzenes in Water

| Analytical Technique | Abbreviation | Typical Application |

|---|---|---|

| Gas Chromatography-Mass Spectrometry | GC-MS | Identification and quantification of various organic compounds in environmental samples. nih.gov |

| High-Performance Liquid Chromatography with Diode-Array Detector | HPLC-DAD | Determination of volatile organic compounds like BTEX in water. researchgate.net |

Pathways of Environmental Distribution and Transformation

Once released into the environment, this compound is subject to various distribution and transformation processes that determine its ultimate fate. As a member of the alkylbenzene family, its environmental behavior can be inferred from the known pathways of similar compounds.

The distribution of alkylbenzenes in the environment is governed by their physicochemical properties. Generally, these compounds are distributed in the air and can be adsorbed to soil and sediment. nih.gov Their persistence in the environment is a key concern, with highly persistent chemicals having the potential to accumulate to levels that may pose a toxicological risk. up.pt

Biodegradation is a primary transformation pathway for many organic compounds. For n-alkylbenzenes and n-alkylcycloalkanes, biodegradation often initiates with the oxidation of the terminal methyl group of the alkyl side chain, followed by β-oxidation. nih.gov However, the structure of this compound, with its branched alkyl and cycloalkyl substituents, is likely to influence its susceptibility to microbial degradation. Research has shown that highly branched alkyl chains are more resistant to microbial attack compared to linear chains. nih.gov The degradation of substituted benzenes can proceed through various enzymatic pathways, including the use of dioxygenases to cleave the aromatic ring. nih.govunesp.brresearchgate.net Under microaerobic conditions, the breakdown of the stable benzene ring structure is a challenging step for microorganisms. researchgate.net

Abiotic degradation processes also play a role in the environmental transformation of this compound. These processes include:

Photodegradation: The breakdown of chemicals by light. The photochemical fate of sulfa drugs in aquatic environments, for instance, is influenced by the solution's pH and can involve reactions with hydroxyl radicals. researchgate.net

Hydrolysis: The chemical breakdown of a compound due to reaction with water. The rates of hydrolysis are influenced by temperature and pH. up.pt

The persistence of a chemical in the environment is a result of the interplay between these biotic and abiotic degradation processes and its physical properties that lead to sorption and partitioning in different environmental compartments. nih.govecetoc.orgecetoc.org

Human Exposure Monitoring and Trends (e.g., Biomonitoring Data in NHANES)

Human exposure to this compound is assessed through biomonitoring, which involves the measurement of the chemical or its metabolites in human tissues or fluids. The National Health and Nutrition Examination Survey (NHANES), conducted by the Centers for Disease Control and Prevention (CDC), is a key program for monitoring the exposure of the U.S. population to a wide range of environmental chemicals. epa.govcdc.govcdc.gov

NHANES data has been used to characterize trends in exposure to numerous chemicals over time. nih.govnih.gov A 2024 publication from the U.S. Environmental Protection Agency (EPA) utilized NHANES urinary biomonitoring data to infer steady-state daily intake rates for 179 chemicals, including this compound. epa.govnih.gov This indicates that the compound is part of the NHANES monitoring program.

While the specific biomonitoring data for this compound from NHANES, such as the frequency of detection and concentration levels in the population, are not detailed in the readily available search results, the inclusion of this compound in such analyses highlights its relevance to human exposure assessment. epa.gov Studies using NHANES data have explored the association between exposure to other alkylbenzenes (toluene, styrene, ethylbenzene, and xylenes) and health outcomes, such as cardiovascular disease. nih.gov

Urinary biomarkers are commonly used to estimate exposure to benzene and its derivatives. berkeley.edunih.gov The analysis of such biomarkers helps in understanding the extent of human exposure from various sources and in identifying trends in exposure over different demographics and time periods. mdpi.comresearchgate.net

Interactive Data Table: NHANES Biomonitoring Overview

| Program | Agency | Purpose | Relevance to this compound |

|---|

Future Research Directions

Exploration of Novel Synthetic Pathways

Current synthetic strategies for compounds structurally related to 1-Methyl-2-(1-methylcyclohexyl)benzene often rely on classical methods such as Friedel-Crafts alkylation. mt.com However, these methods can be limited by issues of regioselectivity and the use of harsh catalysts. ijstm.com Future research should focus on developing more efficient and selective synthetic routes.

One promising avenue is the application of transition-metal-catalyzed cross-coupling reactions. hilarispublisher.com For instance, a Suzuki-Miyaura coupling between a suitably protected 2-bromotoluene (B146081) derivative and a 1-methylcyclohexylboronic acid ester could offer a direct and highly selective route to the target molecule. Another area for exploration is the catalytic dehydrogenation of a pre-assembled cyclohexyl-toluene precursor. nih.govrsc.org This approach, potentially utilizing a palladium catalyst, could provide an atom-economical pathway to the desired aromatic product.

Development of Advanced Catalytic Systems

The advancement of catalytic systems is intrinsically linked to the development of novel synthetic pathways. For the synthesis of this compound, future research should aim to replace traditional Lewis acid catalysts used in Friedel-Crafts reactions with more sustainable and reusable alternatives. researchgate.net

Solid acid catalysts, such as zeolites and metal-organic frameworks (MOFs), offer several advantages, including ease of separation, potential for shape-selectivity, and reduced environmental impact. numberanalytics.com Investigating the activity of various zeolite architectures in the alkylation of toluene (B28343) with 1-methylcyclohexene could lead to a highly regioselective synthesis of the ortho-isomer.

Furthermore, the use of ionic liquids as both solvents and catalysts in Friedel-Crafts alkylation presents an intriguing possibility. numberanalytics.com Their tunable acidity and non-volatile nature could offer significant benefits in terms of reaction control and catalyst recycling. numberanalytics.com For dehydrogenation routes, the development of non-precious metal catalysts, such as those based on nickel or copper, would be a significant step towards more economical and sustainable processes. researchgate.net

| Catalyst System | Potential Advantages | Research Focus |

| Zeolites | High selectivity, reusability, reduced waste | Optimizing pore size and acidity for ortho-alkylation |

| Ionic Liquids | Tunable acidity, non-volatile, potential for reuse | Screening different ionic liquids for optimal performance |

| Non-precious Metal Dehydrogenation Catalysts | Cost-effective, sustainable | Development of active and stable nickel- or copper-based systems |

Deeper Computational Insight into Reaction Mechanisms and Selectivity

Computational chemistry has become an indispensable tool for understanding and predicting the outcomes of chemical reactions. nih.gov Future research on this compound should leverage computational modeling to gain a deeper understanding of the factors that control regioselectivity in its synthesis.

Density Functional Theory (DFT) calculations can be employed to model the transition states of various reaction pathways, such as the Friedel-Crafts alkylation of toluene. acs.orgufl.edu By comparing the activation energies for the formation of ortho-, meta-, and para-isomers, researchers can predict the most favorable reaction conditions and catalyst properties to achieve high ortho-selectivity.

Moreover, computational studies can provide insights into the mechanism of catalyst deactivation and help in the design of more robust catalytic systems. ufl.edu The use of machine learning algorithms to predict reaction outcomes based on a large dataset of experimental and computational results is another promising area for future exploration. mit.edu

| Computational Method | Research Application | Expected Outcome |

| Density Functional Theory (DFT) | Modeling transition states of alkylation reactions | Prediction of regioselectivity and catalyst performance |

| Molecular Dynamics (MD) | Simulating catalyst-substrate interactions | Understanding catalyst stability and deactivation pathways |

| Machine Learning | Predicting reaction outcomes | Accelerated discovery of optimal reaction conditions |

Investigation of Stereoselective Syntheses

The structure of this compound contains a chiral center at the point of attachment of the cyclohexyl ring to the benzene (B151609) ring. This means that the compound can exist as a pair of enantiomers. To date, there is a lack of enantioselective catalytic methodologies for the construction of such bicyclic skeletons. chemrxiv.org The development of stereoselective synthetic methods to access enantiomerically pure forms of this compound is a significant and important research direction.

Organocatalysis has emerged as a powerful tool for the synthesis of chiral molecules. nih.gov A future research goal could be the development of a chiral Brønsted acid-catalyzed intramolecular cyclization of a suitable precursor to form the chiral cyclohexane (B81311) ring with high enantioselectivity. Another approach could involve the asymmetric hydrogenation of a cyclohexene (B86901) precursor using a chiral transition metal catalyst.

The ability to synthesize enantiomerically pure this compound would open up new avenues for investigating its chiroptical properties and its potential applications in areas such as asymmetric catalysis and materials science.

Advanced Analytical Methodologies for Complex Mixtures

The synthesis of this compound is likely to produce a complex mixture of isomers and byproducts. Therefore, the development of advanced analytical methodologies for the separation, identification, and quantification of the components of these mixtures is crucial.

Hyphenated analytical techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, are particularly well-suited for this task. numberanalytics.comchemijournal.com Gas chromatography-mass spectrometry (GC-MS) can be used for the analysis of volatile components, while high-performance liquid chromatography coupled with mass spectrometry (LC-MS) is suitable for less volatile compounds. nih.govresearchgate.net

For detailed structural elucidation of unknown impurities, multi-dimensional NMR spectroscopy will be an invaluable tool. apacsci.com Furthermore, the development of quantitative methods for impurity profiling is essential for quality control and for understanding the influence of impurities on the properties of the final product. biomedres.us

| Analytical Technique | Application | Information Obtained |

| GC-MS | Separation and identification of volatile isomers and byproducts | Molecular weight and fragmentation patterns |

| LC-MS | Analysis of less volatile components and impurities | Molecular weight and structural information |

| Multi-dimensional NMR | Detailed structural elucidation of unknown compounds | Connectivity and stereochemistry |

| Quantitative HPLC | Impurity profiling and quality control | Purity and concentration of components |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.